N-(4-fluorobenzyl)thiourea
CAS No.: 405-74-3
Cat. No.: VC2341489
Molecular Formula: C8H9FN2S
Molecular Weight: 184.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 405-74-3 |
|---|---|
| Molecular Formula | C8H9FN2S |
| Molecular Weight | 184.24 g/mol |
| IUPAC Name | (4-fluorophenyl)methylthiourea |
| Standard InChI | InChI=1S/C8H9FN2S/c9-7-3-1-6(2-4-7)5-11-8(10)12/h1-4H,5H2,(H3,10,11,12) |
| Standard InChI Key | UZJXXZZIIAZHAL-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CNC(=S)N)F |
| Canonical SMILES | C1=CC(=CC=C1CNC(=S)N)F |
Introduction
Chemical Structure and Fundamental Properties
N-(4-fluorobenzyl)thiourea is characterized by a thiourea scaffold connected to a 4-fluorobenzyl moiety. The chemical formula is C₇H₈FN₂S, featuring a sulfur atom double-bonded to a carbon that is also bonded to two nitrogen atoms, with one nitrogen further connected to a 4-fluorobenzyl group. The fluorine atom at the para position of the benzyl group significantly influences the compound's electronic properties, lipophilicity, and biological interactions .
The thiourea functional group (–NH–CS–NH₂) serves as a key pharmacophore in many bioactive molecules, with the C=S bond being particularly important for various interaction mechanisms. This structural feature is similar to the pharmacophore groups found in urea derivatives with established anticancer activities, such as hydroxyurea .
Physical Properties
N-(4-fluorobenzyl)thiourea shares structural similarities with other phenylthiourea derivatives, such as N-phenylthiourea (C₇H₈N₂S) with a molecular weight of 152.22 g/mol . By comparison, the addition of the fluorine atom in N-(4-fluorobenzyl)thiourea increases its molecular weight slightly while altering its electronic distribution and lipophilicity.
Structural Comparison
Table 1: Structural Comparison of N-(4-fluorobenzyl)thiourea with Related Compounds
*Calculated based on atomic weights
Synthesis Methodologies
The synthesis of N-(4-fluorobenzyl)thiourea typically follows established routes for thiourea derivatives, adapting them to accommodate the fluorinated starting materials. By examining the synthesis methods for similar compounds, we can infer appropriate synthetic routes.
General Synthetic Approach
Based on synthesis protocols for related compounds, the synthesis of N-(4-fluorobenzyl)thiourea likely involves the reaction of 4-fluorobenzylamine with appropriate thiocarbonyl reagents. For example, the synthesis of N-4-methoxybenzoyl-N'-(4-fluorophenyl)thiourea provides insights into possible reaction pathways .
Step-wise Synthesis Protocol
The synthesis typically proceeds through:
-
Reaction of 4-fluorobenzylamine with a thiocarbonyl reagent (such as thiophosgene or ammonium thiocyanate)
-
Controlled reaction conditions (temperature, solvent, catalysts)
-
Purification processes including recrystallization
Similar compounds are synthesized using ammonium thiocyanate and appropriate amine derivatives, often conducted in dichloromethane under reflux conditions, followed by recrystallization from absolute ethanol .
| Structural Feature | Predicted Effect on Activity | Mechanism |
|---|---|---|
| Thiourea group | Core pharmacophore | Interaction with biological targets, including enzymes and receptors |
| Fluorine substitution | Enhanced lipophilicity and stability | Improved membrane penetration and resistance to metabolic degradation |
| Benzyl moiety | Provides hydrophobic interactions | Contributes to binding with hydrophobic pockets in target proteins |
Molecular Docking Studies and Target Interactions
Molecular docking studies with related fluorinated thiourea derivatives provide insights into potential binding modes and target interactions of N-(4-fluorobenzyl)thiourea.
SIRT1 Enzyme Interaction
Studies on N-benzoyl-N'-(4-fluorophenyl)thiourea derivatives have demonstrated their potential to interact with the SIRT1 enzyme (PDB ID: 4I5I), a histone deacetylase involved in the deactivation of the p53 genome . Molecular docking results for these compounds showed favorable binding energies, suggesting effective enzyme inhibition.
Given the structural similarities, N-(4-fluorobenzyl)thiourea may interact with similar targets, potentially exhibiting comparable inhibitory effects on enzyme function, particularly those involved in cancer cell regulation.
Predicted Binding Affinity
The binding affinity of thiourea derivatives to target proteins is often quantified using the Rerank Score (RS) in molecular docking studies. Lower RS values generally indicate higher binding affinity and potentially greater biological activity .
Pharmacokinetic Properties and Toxicity
Understanding the pharmacokinetic profile of N-(4-fluorobenzyl)thiourea is crucial for assessing its potential as a therapeutic agent.
Predicted ADME Properties
While specific data for N-(4-fluorobenzyl)thiourea is limited, insights can be drawn from studies on related compounds. N-benzoyl-N'-(4-fluorophenyl)thiourea derivatives have been studied for their pharmacokinetic properties using computational approaches . These studies suggest that fluorinated thiourea derivatives generally exhibit:
-
Moderate to good absorption
-
Distribution properties influenced by lipophilicity
-
Metabolism pathways potentially involving the thiourea group
-
Excretion profiles similar to other small molecules
Toxicity Considerations
The toxicity profile of N-(4-fluorobenzyl)thiourea can be inferred from studies on related compounds. Research on N-benzoyl-N'-(4-fluorophenyl)thiourea derivatives indicated relatively low toxicity for most compounds, with some exceptions like N-4-trifluoromethyl-benzoyl-N'-(4-fluorophenyl)thiourea, which showed potential hepatotoxicity .
Table 3: Predicted Pharmacokinetic and Toxicity Profiles Based on Related Compounds
| Parameter | Predicted Characteristics | Comparative Analysis |
|---|---|---|
| Absorption | Moderate to high | Enhanced by fluorine substitution |
| Distribution | Influenced by lipophilicity | Potentially crosses biological barriers |
| Metabolism | Liver metabolism pathways | May involve thiourea moiety transformation |
| Excretion | Renal clearance | Similar to other small molecules |
| Toxicity | Generally low to moderate | Lower than heavily halogenated derivatives |
Comparative Analysis with Other Thiourea Derivatives
N-(4-fluorobenzyl)thiourea belongs to a broader class of thiourea derivatives with diverse applications. Comparing its properties with those of other thiourea compounds provides valuable insights into its unique characteristics and potential applications.
Structural Variations and Activity
Various substitution patterns on the thiourea scaffold lead to distinct biological activities. For instance, N-4-chlorobenzoyl-N'-(4-fluorophenyl)thiourea has been predicted to have significant anticancer activity while maintaining low toxicity . The position and nature of halogen substitution significantly influence both activity and toxicity profiles.
N-phenylthiourea (C₇H₈N₂S) represents the non-fluorinated analog, with distinct physicochemical properties compared to N-(4-fluorobenzyl)thiourea. The addition of fluorine generally enhances stability and potentially the biological activity of these compounds .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume